perfluoro(methylcyclopentane)

Catalog No.
S599435
CAS No.
1805-22-7
M.F
C6F12
M. Wt
300.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
perfluoro(methylcyclopentane)

CAS Number

1805-22-7

Product Name

perfluoro(methylcyclopentane)

IUPAC Name

1,1,2,2,3,3,4,4,5-nonafluoro-5-(trifluoromethyl)cyclopentane

Molecular Formula

C6F12

Molecular Weight

300.04 g/mol

InChI

InChI=1S/C6F12/c7-1(6(16,17)18)2(8,9)4(12,13)5(14,15)3(1,10)11

InChI Key

BCNXQFASJTYKDJ-UHFFFAOYSA-N

SMILES

C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F

Synonyms

perfluoromethylcyclopentane, PFMe-cyclopentane

Canonical SMILES

C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F

Liquid at Room Temperature

Unlike many other perfluorocarbons, PFCp is a liquid at room temperature (boiling point: 100°C), making it easier to handle and integrate into research setups compared to gaseous alternatives. Source: Sigma-Aldrich product page on Perfluoro(methylcyclopentane):

High Thermal and Chemical Stability

Due to the strong carbon-fluorine bonds, PFCp boasts exceptional thermal and chemical stability. It can withstand high temperatures and resist degradation from many chemicals, making it a suitable candidate for high-temperature experiments or applications requiring inert reaction environments. Source: American Chemical Society - Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS):

Perfluoro(methylcyclopentane) is a perfluorinated compound characterized by a cyclopentane ring where all hydrogen atoms are replaced by fluorine atoms, with an additional methyl group attached to one of the carbons. Its molecular formula is C6F12C_6F_{12} and it has a molecular weight of approximately 250.03 g/mol. This compound is notable for its liquid state at room temperature, with a boiling point of around 100°C, which facilitates its handling in laboratory environments compared to gaseous perfluorocarbons. The strong carbon-fluorine bonds confer exceptional thermal and chemical stability, making it suitable for high-temperature applications and inert environments .

There is no scientific research readily available on the specific mechanism of action of PFCMP.

As with many PFCs, PFCMP may pose environmental concerns due to its chemical stability and potential for persistence in the environment []. More research is needed to determine the specific toxicity and environmental impact of PFCMP.

Limitations and Future Research

Information on PFCMP is limited in scientific research. Future research areas could include:

  • Investigation of the synthesis methods and potential applications of PFCMP.
  • Evaluation of the physical and chemical properties of PFCMP.
  • Assessment of the environmental and health impacts of PFCMP.

Research on the biological activity of perfluoro(methylcyclopentane) is sparse. While many perfluorinated compounds have raised environmental and health concerns due to their persistence and potential toxicity, specific data regarding the biological impact of this compound remains limited. Preliminary assessments suggest that it may exhibit irritant properties, but comprehensive studies on its toxicity or bioactivity are lacking .

The synthesis of perfluoro(methylcyclopentane) typically involves complex fluorination processes that require specialized conditions. Common methods for synthesizing perfluorinated compounds include:

  • Electrochemical fluorination: This method uses an electrolytic cell to introduce fluorine into organic substrates.
  • Direct fluorination: Involves reacting organic compounds with elemental fluorine under controlled conditions.
  • Photochemical methods: These can also be employed to generate specific perfluorinated products through light-induced reactions.

Due to the high stability of perfluorinated compounds, these processes often necessitate high temperatures and specific catalysts to achieve desired outcomes .

Perfluoro(methylcyclopentane) finds applications in various fields due to its unique properties:

  • Solvent: It can be used in specialized solvent systems for organic reactions, particularly in "fluorous" biphase reactions.
  • Heat transfer agent: Its thermal stability makes it suitable for use in heat transfer applications.
  • Inert atmosphere: It serves as an inert medium in

Perfluoro(methylcyclopentane) shares similarities with several other perfluorinated compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaBoiling PointKey Characteristics
Perfluoro(methylcyclohexane)C7F14C_7F_{14}76°CHigher boiling point; used as solvent
PerfluoropentaneC5F12C_5F_{12}29°CLower boiling point; used as refrigerant
PerfluorohexaneC6F14C_6F_{14}56°CCommonly used in heat transfer applications

Perfluoro(methylcyclopentane) is unique among these compounds due to its cyclopentane structure, which contributes to its distinct physical properties and potential applications in specialized chemical processes .

XLogP3

3.4

UNII

8S014W4T75

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1805-22-7

Wikipedia

Perfluoromethylcyclopentane

Use Classification

Cosmetics -> Skin conditioning; Solvent
PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Cyclopentane, 1,1,2,2,3,3,4,4,5-nonafluoro-5-(trifluoromethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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